molecular formula C8H6IN3O B15221950 1-(3-Iodo-1H-pyrazolo[3,4-c]pyridin-5-yl)ethanone

1-(3-Iodo-1H-pyrazolo[3,4-c]pyridin-5-yl)ethanone

Cat. No.: B15221950
M. Wt: 287.06 g/mol
InChI Key: QIZFHLATOKHEKM-UHFFFAOYSA-N
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Description

1-(3-Iodo-1H-pyrazolo[3,4-c]pyridin-5-yl)ethan-1-one is a heterocyclic compound that belongs to the pyrazolopyridine family. This compound is characterized by the presence of an iodine atom at the third position of the pyrazolo[3,4-c]pyridine ring system and an ethanone group at the first position. The unique structure of this compound makes it a valuable candidate for various scientific research applications, particularly in medicinal chemistry and drug design.

Preparation Methods

The synthesis of 1-(3-Iodo-1H-pyrazolo[3,4-c]pyridin-5-yl)ethan-1-one typically involves several steps:

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of automated synthesis equipment to scale up the production process.

Chemical Reactions Analysis

1-(3-Iodo-1H-pyrazolo[3,4-c]pyridin-5-yl)ethan-1-one undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases, and solvents such as tetrahydrofuran (THF) and dimethylformamide (DMF). Major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 1-(3-Iodo-1H-pyrazolo[3,4-c]pyridin-5-yl)ethan-1-one involves the inhibition of tropomyosin receptor kinases (TRKs). TRKs are receptor tyrosine kinases that play a crucial role in cell proliferation, differentiation, and survival. The compound binds to the ATP-binding pocket of TRKs, preventing their activation and subsequent phosphorylation of downstream signaling pathways such as Ras/Erk, PLC-γ, and PI3K/Akt . This inhibition leads to reduced cancer cell proliferation and increased apoptosis.

Comparison with Similar Compounds

1-(3-Iodo-1H-pyrazolo[3,4-c]pyridin-5-yl)ethan-1-one can be compared with other similar compounds, such as:

The uniqueness of 1-(3-Iodo-1H-pyrazolo[3,4-c]pyridin-5-yl)ethan-1-one lies in its specific substitution pattern and its ability to inhibit TRKs, making it a valuable compound for targeted cancer therapy.

Properties

Molecular Formula

C8H6IN3O

Molecular Weight

287.06 g/mol

IUPAC Name

1-(3-iodo-2H-pyrazolo[3,4-c]pyridin-5-yl)ethanone

InChI

InChI=1S/C8H6IN3O/c1-4(13)6-2-5-7(3-10-6)11-12-8(5)9/h2-3H,1H3,(H,11,12)

InChI Key

QIZFHLATOKHEKM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC2=C(NN=C2C=N1)I

Origin of Product

United States

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